molecular formula C8H18Br4Si2 B12555960 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane CAS No. 155166-08-8

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane

Cat. No.: B12555960
CAS No.: 155166-08-8
M. Wt: 490.01 g/mol
InChI Key: HQSCRVRUAIJFGT-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is a chemical compound with the molecular formula C12H28Br4Si2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of four bromine atoms and two tert-butyl groups attached to a disilane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane typically involves the bromination of 1,2-di-tert-butyldisilane. The reaction is carried out using bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination of the disilane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

    Substitution: Formation of hydroxylated or alkoxylated disilanes.

    Reduction: Formation of 1,2-di-tert-butyldisilane.

    Oxidation: Formation of disiloxanes.

Scientific Research Applications

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.

    Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.

    1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.

    1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.

Uniqueness

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

155166-08-8

Molecular Formula

C8H18Br4Si2

Molecular Weight

490.01 g/mol

IUPAC Name

dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane

InChI

InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3

InChI Key

HQSCRVRUAIJFGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br

Origin of Product

United States

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